molecular formula C8H10ClN3O B1291970 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL CAS No. 954228-36-5

1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL

Cat. No.: B1291970
CAS No.: 954228-36-5
M. Wt: 199.64 g/mol
InChI Key: DLZHVZSXNBBQKW-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL is a chemical compound with the molecular formula C8H10ClN3O It is a pyrrolidine derivative with a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or dimethylformamide. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL is unique due to its specific substitution pattern and the presence of both a chloropyrimidine and a pyrrolidine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZHVZSXNBBQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624517
Record name 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954228-36-5
Record name 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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